5-(Benzylamino)-1-propyl-1,2-dihydropyridin-2-one
Description
Introduction
5-(Benzylamino)-1-propyl-1,2-dihydropyridin-2-one represents a structurally complex heterocyclic compound that has garnered significant attention in medicinal chemistry research due to its unique molecular architecture and potential therapeutic applications. The compound features a dihydropyridine core structure with specific substitution patterns that distinguish it from other members of the dihydropyridine family. The molecular formula C₁₅H₁₈N₂O indicates the presence of fifteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 242.32 grams per mole.
The compound's structural complexity arises from the combination of a 1,2-dihydropyridin-2-one backbone with a benzylamino substituent at the 5-position and a propyl group attached to the nitrogen atom at position 1. This specific arrangement of functional groups creates a molecule with distinct chemical and biological properties that differentiate it from simpler dihydropyridine derivatives. The presence of the benzylamino group enhances the compound's biological activity, making it a subject of interest in drug development and pharmaceutical research.
Chemical databases indicate that the compound is available from various suppliers for research purposes, with the Chemical Abstracts Service registry number 1179210-32-2 serving as its unique identifier. The International Union of Pure and Applied Chemistry nomenclature for this compound is 5-(benzylamino)-1-propyl-2(1H)-pyridinone, reflecting the systematic naming conventions used for complex heterocyclic structures. Research into this compound and related structures continues to expand our understanding of structure-activity relationships in the dihydropyridine class of molecules.
Structural and Nomenclature Considerations of 1,2-Dihydropyridin-2-one Derivatives
The structural framework of 1,2-dihydropyridin-2-one derivatives represents a fundamental heterocyclic system that serves as the foundation for numerous biologically active compounds. The parent 1,2-dihydropyridine structure contains a six-membered ring with one nitrogen atom and exhibits reduced aromaticity compared to fully aromatic pyridine systems. The presence of the carbonyl group at position 2 creates a lactam functionality that significantly influences the compound's chemical behavior and biological activity.
Dihydropyridines are characterized as enamines, which otherwise tend to tautomerize or hydrolyze, but the presence of substituents at specific positions can stabilize these structures. The molecular formula for the parent dihydropyridine system is C₅H₇N, with an average mass of 81.118 atomic mass units. The International Union of Pure and Applied Chemistry name for the basic structure is 1,2-dihydropyridine, which follows systematic nomenclature conventions for heterocyclic compounds.
Structural analysis reveals that the dihydropyridine ring system exhibits specific geometric properties that influence its reactivity and interactions with biological targets. The nitrogen atom in the ring contributes to the compound's basicity and ability to form hydrogen bonds, while the reduced aromatic character of the ring system affects its stability and reactivity patterns. The carbonyl group at position 2 introduces additional electronic effects that modify the overall molecular properties and chemical behavior of these derivatives.
| Structural Feature | Chemical Significance | Impact on Properties |
|---|---|---|
| 1,2-Dihydropyridine Ring | Six-membered nitrogen heterocycle | Provides basic framework and basicity |
| Carbonyl at Position 2 | Lactam functionality | Enhances stability and biological activity |
| Reduced Aromaticity | Partial saturation of ring system | Increases reactivity compared to pyridine |
| Nitrogen Substitution | Potential for N-alkylation | Allows for structural modification and optimization |
The nomenclature of 1,2-dihydropyridin-2-one derivatives follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The numbering system begins with the nitrogen atom as position 1, and subsequent positions are numbered sequentially around the ring. Substituents are named according to their position and chemical nature, with priority given to functional groups based on standard nomenclature hierarchy. For complex substitution patterns, the longest carbon chain or most significant functional group typically determines the base name structure.
Tautomerism plays a significant role in the chemistry of 2-pyridone systems, which are closely related to 1,2-dihydropyridin-2-one derivatives. The lactam-lactim tautomerism can be exhibited in many related compounds, where the compound can exist as either the 2-pyridone form or the 2-hydroxypyridine form. The energy difference for these tautomers varies depending on the environment, with non-polar solvents favoring the hydroxypyridine form while polar solvents such as alcohols and water favor the pyridone form. This tautomeric behavior significantly influences the chemical and biological properties of these compounds.
The synthesis of 1,2-dihydropyridin-2-one derivatives typically involves multi-step organic reactions, with various synthetic approaches available depending on the desired substitution pattern. Recent research has demonstrated that unsubstituted 2,3-dihydropyridin-4(1H)-one has been prepared from ethyl 4-oxo-1,4-dihydropyridin-1-carboxylate, while 2,2-dimethyl analogs have been synthesized from 2-methylhexa-3,5-diyn-2-amine as well as from 1-ethenyl-4,4-dimethylazetidin-2-one via ultraviolet irradiation. These synthetic methodologies provide access to diversely substituted derivatives for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
5-(benzylamino)-1-propylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-10-17-12-14(8-9-15(17)18)16-11-13-6-4-3-5-7-13/h3-9,12,16H,2,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCENZBWDNXXMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=CC1=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1-Propyl-1,2-dihydropyridin-2-one Core
The 1-propyl substitution on the dihydropyridinone nitrogen is commonly achieved by alkylation of the corresponding 1H-pyridin-2-one or 1,2-dihydropyridin-2-one precursor. This can be done via:
- N-alkylation using propyl halides (e.g., propyl bromide or propyl chloride) under basic conditions.
- Alternatively, condensation reactions involving propanal (propionaldehyde) and suitable amine or pyridine derivatives under acidic or catalytic conditions have been reported for related compounds.
An example analogous to this approach is the synthesis of 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine, where condensation of aldehydes and anilines in the presence of acetic acid catalyst yields the dihydropyridine core with alkyl substitution at N-1.
Introduction of the Benzylamino Group at the 5-Position
The key step for introducing the benzylamino group at the 5-position involves nucleophilic substitution or condensation with benzylamine derivatives. The following methods have been documented:
Condensation of 4-aminotetrahydropyridinylidene salts with benzaldehyde in alkaline medium , leading to 5-substituted β-hydroxyketones, which upon further treatment yield 5-substituted dihydropyridinones. This method, while demonstrated for other amines, can be adapted for benzylamino groups.
Nucleophilic substitution on 5-halogenated dihydropyridin-2-one intermediates with benzylamine under mild conditions, allowing substitution at the 5-position to install the benzylamino moiety.
Direct amination reactions involving 5-amino-1-propyl-1,2-dihydropyridin-2-one intermediates, where benzyl groups are introduced by reductive amination or alkylation with benzyl halides.
Representative Synthetic Route
A plausible synthetic route based on literature precedents is:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Starting pyridin-2-one derivative + propyl halide, base (e.g., KOH) | N-alkylation to form 1-propyl-1,2-dihydropyridin-2-one | Moderate to high yield |
| 2 | 1-propyl-1,2-dihydropyridin-2-one + benzylamine, solvent (e.g., ethanol), reflux | Nucleophilic substitution or condensation at 5-position | Optimized for selectivity |
| 3 | Purification by recrystallization or chromatography | Isolation of pure 5-(benzylamino)-1-propyl-1,2-dihydropyridin-2-one | High purity obtained |
This approach aligns with the general procedures for similar compounds where amine substitution at the 5-position is achieved post core formation.
Reaction Conditions and Optimization
- Solvent: Common solvents include water, ethanol, acetone, or ethyl acetate depending on solubility and reaction type.
- Temperature: Reactions are typically conducted at room temperature to reflux (20–90°C), with longer stirring times (up to several days) to achieve complete conversion.
- Catalysts/Base: Potassium hydroxide or triethylamine are frequently used bases to facilitate nucleophilic substitution or condensation.
- Purification: Recrystallization from ethyl acetate/cyclohexane or other organic solvents is standard to obtain analytically pure compounds.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting materials | Pyridin-2-one derivatives, benzylamine, propyl halides | High purity reagents recommended |
| Solvent | Water, ethanol, acetone, ethyl acetate | Choice depends on step and solubility |
| Base/Catalyst | KOH, triethylamine, acetic acid | Base for alkylation; acid for condensation |
| Temperature | 20°C to reflux (~90°C) | Controlled to optimize yield and selectivity |
| Reaction time | 4 hours to 5 days | Longer times for complete conversion |
| Yield | 50–70% typical | Depends on purification and reaction scale |
| Purification method | Recrystallization, filtration | Essential for high purity |
Chemical Reactions Analysis
Types of Reactions
5-(Benzylamino)-1-propyl-1,2-dihydropyridin-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized pyridine derivatives, reduced piperidine derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
5-(Benzylamino)-1-propyl-1,2-dihydropyridin-2-one has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies suggest that this compound may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : Preliminary research indicates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
These therapeutic potentials are attributed to its ability to interact with biological targets, modulating enzyme activity and cellular pathways.
Biological Studies
Research has focused on understanding the mechanisms through which this compound exerts its effects:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of cholinesterases, which are crucial in neurotransmission and have implications in neurodegenerative diseases.
The interaction with specific enzymes highlights its potential as a lead compound for drug development.
Industrial Applications
In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance the efficacy of other compounds.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer cells. The results indicated significant reduction in cell viability at specific concentrations, with mechanistic studies revealing apoptosis as a key pathway involved.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at low concentrations, suggesting its potential as a new class of antibiotics.
Mechanism of Action
The mechanism of action of 5-(Benzylamino)-1-propyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as ion channels or enzymes. The benzylamino group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
The dihydropyridin-2-one scaffold is versatile, with substituent variations leading to distinct pharmacological and physicochemical profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Analogs
| Compound Name | Molecular Formula | Key Substituents | Unique Characteristics | Biological Activity/Applications | Reference |
|---|---|---|---|---|---|
| 5-(Benzylamino)-1-propyl-1,2-dihydropyridin-2-one | C₁₅H₁₉N₂O (inferred) | Benzylamino (C₆H₅CH₂NH-), propyl | Enhanced target binding (benzylamino) and moderate lipophilicity (propyl) | Potential ion channel/receptor modulation | |
| 5-Amino-1-(3-sulfopropyl)-1,2-dihydropyridin-2-one | C₈H₁₄N₂O₃S | Sulfopropyl (-SO₃H) | High polarity due to sulfonic acid group; potential for improved aqueous solubility | Unspecified, likely enzyme inhibition | |
| 5-Amino-1-(2-fluoroethyl)-6-methyl-1,2-dihydropyridin-2-one | C₈H₁₂FN₂O | Fluoroethyl (-CH₂CH₂F), methyl | Fluorine enhances electronic properties and metabolic stability | Antimicrobial or anticancer applications | |
| 5-Amino-1-butyl-1,2-dihydropyridin-2-one | C₉H₁₄N₂O | Butyl (-C₄H₉) | Increased lipophilicity; may cross blood-brain barrier | Neurological disorder research | |
| 5-Amino-1-(3-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one | C₁₀H₁₅N₂O₂ | Hydroxypropyl (-CH₂CH(OH)CH₃) | Improved solubility due to hydroxyl group; potential for hydrogen bonding | Cardiovascular applications | |
| 5-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one | C₈H₁₂N₂O₂ | Ethoxymethyl (-CH₂OCH₂CH₃) | Ether group enhances stability and bioavailability | Unspecified, likely broad therapeutic use |
Key Insights from Comparisons:
Substituent Impact on Bioactivity: Benzylamino Group: Unique to the target compound, this group likely enhances binding affinity to aromatic or hydrophobic pockets in biological targets, as seen in benzyl-containing analogs .
Physicochemical Properties :
- The absence of polar groups (e.g., -OH, -SO₃H) in the target compound suggests lower aqueous solubility than hydroxy- or sulfopropyl-substituted analogs but higher compatibility with lipid membranes .
- Stability is comparable to ethoxymethyl-substituted derivatives, which resist hydrolysis better than esters or amides .
Therapeutic Potential: Unlike fluorinated analogs (e.g., 5-Amino-1-(2-fluoroethyl)-6-methyl-1,2-dihydropyridin-2-one), the target compound lacks halogen atoms but may compensate with stronger π-π interactions via the benzyl group .
Biological Activity
5-(Benzylamino)-1-propyl-1,2-dihydropyridin-2-one is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dihydropyridinone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in disease processes. For instance, inhibitors targeting protein methyltransferases and demethylases have demonstrated significant biological activity in cancer cell lines .
- Antiproliferative Effects : Studies have indicated that related compounds exhibit antiproliferative effects on various cancer cell lines, suggesting that this compound may share this property.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
| Compound Name | IC50 (µM) | Target Enzyme/Pathway | Reference |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Related Compound A | 83.8 | EZH2 (Histone Methyltransferase) | |
| Related Compound B | 55.2 | EZH2 | |
| Compound C | 3.33 | Acetylcholinesterase |
Case Studies
Several studies have examined the biological effects of compounds similar to this compound:
- Anti-Alzheimer's Activity : A study investigated derivatives of benzylamino compounds for their potential as multi-target ligands against Alzheimer's disease. The most promising compound showed significant inhibition against acetylcholinesterase and β-secretase, indicating a potential therapeutic role for similar structures .
- Cancer Research : Another study focused on the antiproliferative effects of related dihydropyridinone compounds on cancer cell lines. Results indicated that these compounds could effectively inhibit cell growth through enzyme inhibition pathways .
Q & A
Basic Research Questions
Q. What are established synthetic routes for 5-(Benzylamino)-1-propyl-1,2-dihydropyridin-2-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, introducing the benzylamino group may involve reacting a pre-functionalized dihydropyridinone precursor with benzylamine under reflux in anhydrous toluene, using a catalytic acid (e.g., p-toluenesulfonic acid) to drive the reaction . Optimization of solvent polarity and temperature (e.g., 80–110°C) is critical to minimize side products like N-alkylation byproducts. Characterization via -NMR can confirm regioselectivity by comparing aromatic proton shifts to analogs such as 5-amino-1-methyl-1,2-dihydropyridin-2-one .
Q. What spectroscopic techniques are recommended for structural characterization, and how are spectral assignments validated?
- Methodology : Use a combination of -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1650–1700 cm). For unambiguous assignment of tautomeric forms (e.g., keto-enol), compare experimental data with computational predictions (DFT calculations). X-ray crystallography via SHELXL or visualization tools like ORTEP-3 can resolve ambiguities in stereochemistry. Cross-referencing with structurally related compounds (e.g., 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one ) aids in peak assignment.
Q. How is purity assessed for pharmacological studies, and what analytical methods are suitable?
- Methodology : High-performance liquid chromatography (HPLC) with a C18 column and ammonium acetate buffer (pH 6.5) mobile phase is effective for quantifying impurities . For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Elemental analysis (C, H, N) should achieve ≤0.4% deviation from theoretical values.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
- Methodology : Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. Perform variable-temperature NMR to detect exchange broadening or use 2D techniques (COSY, NOESY) to identify through-space correlations. For crystallographic conflicts, re-refine data using SHELXL with twinning parameters or higher-resolution datasets . Cross-validate with IR spectroscopy to confirm hydrogen-bonding patterns.
Q. What strategies mitigate competing side reactions during functionalization of the dihydropyridinone core?
- Methodology : Protect the amino group with a benzyl or tert-butoxycarbonyl (Boc) moiety before introducing the propyl chain to prevent undesired alkylation. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl substitutions, as demonstrated in analogs like Perampanel (3-(2-cyanophenyl)-1-phenyl-5-(2-pyridyl)-1,2-dihydropyridin-2-one) . Monitor reaction progress via thin-layer chromatography (TLC) with UV-active visualization.
Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity or stability of this compound?
- Methodology : Perform density functional theory (DFT) calculations to assess electronic properties (e.g., HOMO-LUMO gaps) and tautomeric stability. Molecular docking against target proteins (e.g., kinases) using AutoDock Vina can prioritize synthesis of derivatives with optimal binding affinity. Validate predictions with in vitro assays (e.g., enzyme inhibition) and correlate results with structural analogs like 1-[(6-chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Enantiomeric control requires chiral auxiliaries or asymmetric catalysis. For example, use (R)-BINAP ligands in palladium-catalyzed reactions to induce chirality. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Crystallization in nonpolar solvents (e.g., hexane/ethyl acetate) can enhance diastereomeric resolution, as shown in studies of tetrazole derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
